molecular formula C10H14N2O B12909732 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone CAS No. 62511-83-5

2-(2,2-Dimethylhydrazinyl)-1-phenylethanone

Cat. No.: B12909732
CAS No.: 62511-83-5
M. Wt: 178.23 g/mol
InChI Key: VQRWNUZFLIWJGN-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylhydrazinyl)-1-phenylethanone is an organic compound that features a hydrazine functional group attached to a phenylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone typically involves the reaction of 2,2-dimethylhydrazine with a suitable ketone, such as acetophenone. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and ketones, with the reaction often facilitated by acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylhydrazinyl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine group to other functional groups.

    Substitution: The hydrazine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylethanone derivatives.

Scientific Research Applications

2-(2,2-Dimethylhydrazinyl)-1-phenylethanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound’s hydrazine group makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone
  • 4-(2,2-Dimethylhydrazinyl)-4-oxobutanoic acid
  • 2,2-Dimethyl-2H-chromene derivatives

Uniqueness

This compound is unique due to its specific hydrazine functional group attached to a phenylethanone backbone. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable in various research and industrial applications.

Properties

CAS No.

62511-83-5

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2,2-dimethylhydrazinyl)-1-phenylethanone

InChI

InChI=1S/C10H14N2O/c1-12(2)11-8-10(13)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI Key

VQRWNUZFLIWJGN-UHFFFAOYSA-N

Canonical SMILES

CN(C)NCC(=O)C1=CC=CC=C1

Origin of Product

United States

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